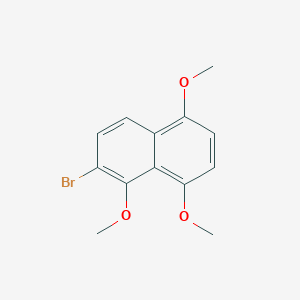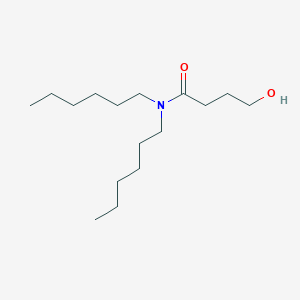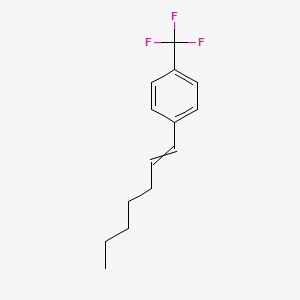methanone CAS No. 918480-79-2](/img/structure/B14198667.png)
[4-(1-Phenylethyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylethyl Group: The piperazine ring is then reacted with phenylethyl halides in the presence of a base to introduce the phenylethyl group.
Formation of Thiadiazole Moiety: The thiadiazole ring is synthesized separately through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reaction: Finally, the piperazine derivative is coupled with the thiadiazole moiety using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
Aplicaciones Científicas De Investigación
4-(1-Phenylethyl)piperazin-1-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-(1-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features:
4-(2-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different substitution pattern on the phenylethyl group.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different thiadiazole ring position.
4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
These comparisons highlight the uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone in terms of its specific substitution pattern and the presence of the 1,2,3-thiadiazole ring, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
918480-79-2 |
|---|---|
Fórmula molecular |
C15H18N4OS |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[4-(1-phenylethyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4OS/c1-12(13-5-3-2-4-6-13)18-7-9-19(10-8-18)15(20)14-11-21-17-16-14/h2-6,11-12H,7-10H2,1H3 |
Clave InChI |
RHLCZBNZWLFLMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


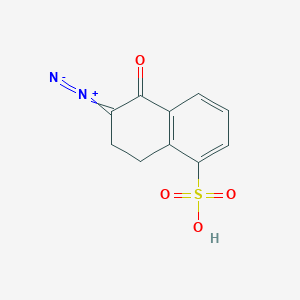

![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
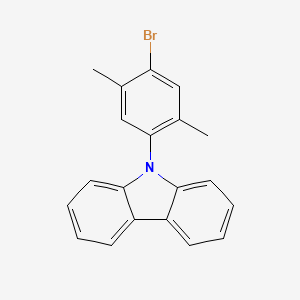
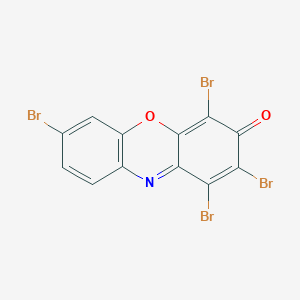
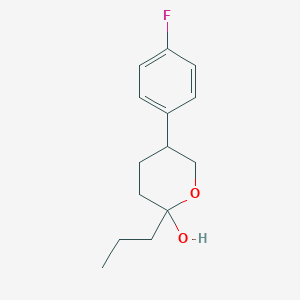
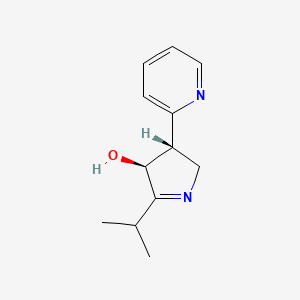
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
